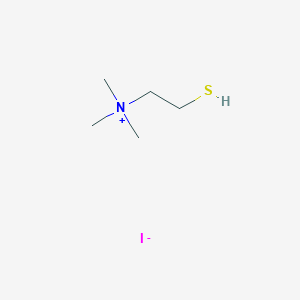

(2-Mercaptoethyl)trimethylammonium iodide

説明

(2-Mercaptoethyl)trimethylammonium iodide, also known as this compound, is a useful research compound. Its molecular formula is C5H14INS and its molecular weight is 247.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

- AChE is an enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) into choline and acetate. It plays a crucial role in nerve signal transmission .

- As a result, the characteristic blue oxidized TMB (oxTMB) product is not generated, leading to color fading and decreased absorbance .

Target of Action

Mode of Action

Biochemical Pathways

生化学分析

Biochemical Properties

Thiocholine iodide interacts with various enzymes and proteins, particularly Cholinesterase. The compound is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate . The interaction with Cholinesterase is crucial as it plays a significant role in the nervous system by terminating nerve impulses .

Cellular Effects

Thiocholine iodide has notable effects on various types of cells and cellular processes. It influences cell function by interacting with Cholinesterase, affecting the termination of nerve impulses . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Thiocholine iodide involves its interaction with Cholinesterase. It is produced enzymatically by the hydrolysis of the acetylthiocholine pseudosubstrate . This process can lead to changes in gene expression and can influence enzyme inhibition or activation.

Temporal Effects in Laboratory Settings

The effects of Thiocholine iodide can change over time in laboratory settings. Operational conditions for any amperometric biosensor that uses acetylthiocholine iodide must be thoroughly optimized to avoid false analytical signals or a reduced sensitivity .

生物活性

(2-Mercaptoethyl)trimethylammonium iodide, also known as S-butyrylthiocholine iodide, is a sulfur-containing analog of butyrylcholine. It is primarily used in biochemical assays to study cholinesterase activity, particularly butyrylcholinesterase. This compound has garnered attention due to its potential biological activities and applications in various fields, including neurobiology and pharmacology.

- Chemical Formula: CHINS

- Molecular Weight: 317.23 g/mol

- CAS Number: 1866-16-6

This compound acts as a substrate for butyrylcholinesterase, which hydrolyzes it to produce butyrate and thiocholine. This reaction is crucial for assessing the enzyme's activity, which plays a significant role in neurotransmission and the metabolism of various compounds in the body.

Cholinesterase Inhibition

The primary biological activity of this compound is its role as a substrate for butyrylcholinesterase. Studies have shown that this compound can be used to measure enzyme kinetics and assess the effects of inhibitors on cholinesterase activity. For instance, when exposed to various concentrations of this compound, researchers can determine the half-maximal inhibitory concentration (IC) for different cholinesterase inhibitors.

Neuroprotective Effects

Recent investigations into neuroprotective agents have highlighted the potential of compounds like this compound in mitigating neurodegenerative processes. For example, studies indicate that cholinergic modulation can influence cognitive functions and may protect against conditions such as Alzheimer's disease by enhancing cholinergic transmission.

Case Studies and Research Findings

- Cholinesterase Activity Assessment : A study utilized this compound to evaluate the activity of butyrylcholinesterase in various biological samples. The results indicated that higher concentrations of the compound led to increased enzyme activity, demonstrating its utility in biochemical assays .

- Neuroprotective Studies : In a murine model of Alzheimer's disease, researchers administered this compound alongside other neuroprotective agents. The findings suggested that this compound may enhance memory retention and spatial learning by modulating cholinergic pathways .

- Toxicity Studies : Toxicological assessments revealed that while this compound is generally safe at therapeutic doses, high concentrations can lead to adverse effects related to cholinergic overstimulation. These findings underscore the importance of dosage regulation in therapeutic applications .

Table 1: Summary of Biological Activities

科学的研究の応用

Echothiophate Iodide

As a long-acting cholinesterase inhibitor, (2-Mercaptoethyl)trimethylammonium iodide is a component of echothiophate iodide, which has been used in treating conditions such as glaucoma and certain types of strabismus. Its parasympathomimetic properties make it valuable in ophthalmology.

- Mechanism of Action : It inhibits acetylcholinesterase, leading to increased levels of acetylcholine at synapses, enhancing cholinergic transmission.

- Clinical Use : Primarily used in ophthalmic solutions for managing intraocular pressure in glaucoma patients.

Chemical Synthesis

Synthetic Intermediate

The compound also serves as an important intermediate in the synthesis of various thiocholine derivatives and related compounds. These derivatives are often used in drug development and as biochemical probes.

| Synthesis Route | Product | Reference |

|---|---|---|

| Alkylation of thiocholine | Acetylthiocholine iodide | Organic Letters, 2009 |

| Hydrolysis | Butyrylthiocholine iodide | Journal of Agricultural and Food Chemistry, 2004 |

Case Studies

Neuropharmacological Studies

Several studies have highlighted the role of this compound in neuropharmacology:

- A study demonstrated its efficacy in enhancing cognitive function by inhibiting cholinesterase activity, thus increasing acetylcholine levels in the brain.

- Research on its use as a therapeutic agent for Alzheimer's disease has shown promising results, indicating potential benefits in cognitive enhancement.

特性

IUPAC Name |

trimethyl(2-sulfanylethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NS.HI/c1-6(2,3)4-5-7;/h4-5H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTGNYPVJSIRPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCS.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7161-73-1 | |

| Record name | Ethanaminium, 2-mercapto-N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7161-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Mercaptoethyl)trimethylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007161731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-mercaptoethyl)trimethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。